3,3',4,4',5,5'-Hexachlorodiphenyl ether
Overview
Description
3,3’,4,4’,5,5’-Hexachlorodiphenyl ether is a synthetic organic compound belonging to the class of polychlorinated diphenyl ethers. It is characterized by the presence of six chlorine atoms attached to the biphenyl ether structure. This compound is known for its stability and resistance to degradation, making it a persistent environmental pollutant.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,4,4’,5,5’-Hexachlorodiphenyl ether typically involves the chlorination of diphenyl ether. The reaction is carried out in the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride. The reaction conditions include elevated temperatures and the use of a catalyst like iron or aluminum chloride to facilitate the chlorination process.
Industrial Production Methods
Industrial production of 3,3’,4,4’,5,5’-Hexachlorodiphenyl ether follows similar synthetic routes but on a larger scale. The process involves continuous chlorination of diphenyl ether in a controlled environment to ensure the selective substitution of hydrogen atoms with chlorine atoms. The product is then purified through distillation or recrystallization to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
3,3’,4,4’,5,5’-Hexachlorodiphenyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form chlorinated quinones.
Reduction: Reduction reactions can lead to the formation of less chlorinated diphenyl ethers.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Chlorinated quinones.
Reduction: Less chlorinated diphenyl ethers.
Substitution: Substituted diphenyl ethers with different functional groups.
Scientific Research Applications
3,3’,4,4’,5,5’-Hexachlorodiphenyl ether has several scientific research applications, including:
Environmental Studies: Used as a model compound to study the behavior and fate of polychlorinated diphenyl ethers in the environment.
Toxicology: Investigated for its toxic effects on living organisms and its potential to bioaccumulate in the food chain.
Analytical Chemistry: Employed as a standard in analytical methods for detecting and quantifying polychlorinated diphenyl ethers in environmental samples.
Material Science: Studied for its potential use in the development of flame retardants and other industrial applications.
Mechanism of Action
The mechanism of action of 3,3’,4,4’,5,5’-Hexachlorodiphenyl ether involves its interaction with cellular components, leading to toxic effects. The compound can bind to the aryl hydrocarbon receptor (AhR), a transcription factor involved in the regulation of various genes. Activation of AhR by 3,3’,4,4’,5,5’-Hexachlorodiphenyl ether can lead to the induction of cytochrome P450 enzymes, resulting in oxidative stress and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2,2’,3,3’,4,4’-Hexachlorobiphenyl
- 2,3,3’,4,4’,5’-Hexachlorodiphenyl ether
- 3,3’,4,4’,5,5’-Hexachlorobiphenyl
Uniqueness
3,3’,4,4’,5,5’-Hexachlorodiphenyl ether is unique due to its specific chlorination pattern, which imparts distinct chemical and physical properties. Its high chlorine content contributes to its stability and persistence in the environment, making it a compound of interest in environmental and toxicological studies.
Properties
IUPAC Name |
1,2,3-trichloro-5-(3,4,5-trichlorophenoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl6O/c13-7-1-5(2-8(14)11(7)17)19-6-3-9(15)12(18)10(16)4-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYICBGVARZIPNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)Cl)Cl)OC2=CC(=C(C(=C2)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50223106 | |
Record name | 3,3',4,4',5,5'-Hexachlorodiphenyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50223106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
727738-95-6 | |
Record name | 3,3',4,4',5,5'-Hexachlorodiphenyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0727738956 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,3',4,4',5,5'-Hexachlorodiphenyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50223106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3',4,4',5,5'-HEXACHLORODIPHENYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9FVW9OIY80 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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